molecular formula C12H19ClN2O2 B1433395 (S)-1-Cbz-amino-butyl-3-amine hydrochloride CAS No. 1187927-74-7

(S)-1-Cbz-amino-butyl-3-amine hydrochloride

Cat. No.: B1433395
CAS No.: 1187927-74-7
M. Wt: 258.74 g/mol
InChI Key: SVSPLVWNFAKVRX-PPHPATTJSA-N
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Description

(S)-1-Cbz-amino-butyl-3-amine hydrochloride is a chemical compound that belongs to the class of amino acids and derivatives. It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the amino group of butylamine. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Scientific Research Applications

(S)-1-Cbz-amino-butyl-3-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. Amines can act as bases, and can also react with organic acids .

Safety and Hazards

The safety and hazards of a compound like this would depend on its exact structure and use. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for a compound like this would depend on its intended use and effectiveness. If it’s being developed as a drug, future research could involve clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cbz-amino-butyl-3-amine hydrochloride typically involves the following steps:

    Protection of the Amino Group: The amino group of butylamine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Formation of the Amine Hydrochloride: The protected amine is then treated with hydrochloric acid to form the hydrochloride salt. This step is usually performed in an aqueous medium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cbz-amino-butyl-3-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Cbz group can be replaced by other functional groups.

    Reduction Reactions: The Cbz group can be removed through catalytic hydrogenation, yielding the free amine.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or sodium hypochlorite.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the reagent used.

    Reduction Reactions: Free amine (butylamine).

    Oxidation Reactions: Imines or amides.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Boc-amino-butyl-3-amine hydrochloride: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

    (S)-1-Fmoc-amino-butyl-3-amine hydrochloride: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    (S)-1-Ac-amino-butyl-3-amine hydrochloride: Features an acetyl (Ac) protecting group.

Uniqueness

(S)-1-Cbz-amino-butyl-3-amine hydrochloride is unique due to the presence of the Cbz protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.

Properties

IUPAC Name

benzyl N-[(3S)-3-aminobutyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-10(13)7-8-14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSPLVWNFAKVRX-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCNC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-74-7
Record name Carbamic acid, N-[(3S)-3-aminobutyl]-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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